molecular formula C8H12N2O2 B1344064 Ethyl 3-(1H-imidazol-2-YL)propanoate CAS No. 172499-76-2

Ethyl 3-(1H-imidazol-2-YL)propanoate

Cat. No.: B1344064
CAS No.: 172499-76-2
M. Wt: 168.19 g/mol
InChI Key: KQIXNQRMDCPWIH-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-2-YL)propanoate is a chemical compound characterized by the presence of an imidazole ring attached to a propanoate ester. This compound is notable for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(1H-imidazol-2-YL)propanoate can be synthesized through several methods. One common approach involves the reaction of imidazole with ethyl 3-bromopropanoate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve imidazole in a suitable solvent such as dimethylformamide.
  • Add ethyl 3-bromopropanoate to the solution.
  • Introduce a base, such as potassium carbonate, to facilitate the reaction.
  • Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-imidazol-2-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

  • Oxidation of the imidazole ring forms imidazole N-oxides.
  • Reduction of the ester group yields ethyl 3-(1H-imidazol-2-YL)propanol.
  • Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1H-imidazol-2-YL)propanoate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its imidazole moiety.

    Industry: The compound is utilized in the production of polymers and materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-imidazol-2-YL)propanoate is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with nucleic acids and proteins, affecting various biochemical pathways. The ester group allows for modifications that can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(1H-imidazol-2-YL)propanoate can be compared with other imidazole-containing compounds, such as:

    Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.

Uniqueness: this compound is unique due to its ester functionality, which allows for further chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

ethyl 3-(1H-imidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIXNQRMDCPWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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